molecular formula C7H3Cl2NS B15324676 3,5-Dichloro-1,2-benzothiazole

3,5-Dichloro-1,2-benzothiazole

Cat. No.: B15324676
M. Wt: 204.08 g/mol
InChI Key: UVXCVVGKTSHIPW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1,2-benzothiazole typically involves the cyclization of o-aminothiophenol with chlorinated aromatic compounds. One common method includes the reaction of 2-aminothiophenol with 3,5-dichlorobenzoyl chloride under acidic conditions . Another approach involves the use of 2-aminothiophenol and 3,5-dichlorobenzaldehyde in the presence of an oxidizing agent such as iodine or DMSO .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents like dichloromethane can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Various substituted benzothiazoles

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • 6-Chloro-2-benzothiazolamine

Uniqueness

3,5-Dichloro-1,2-benzothiazole is unique due to the presence of two chlorine atoms at the 3 and 5 positions, which enhances its reactivity and biological activity compared to other benzothiazole derivatives . This structural feature allows for more diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C7H3Cl2NS

Molecular Weight

204.08 g/mol

IUPAC Name

3,5-dichloro-1,2-benzothiazole

InChI

InChI=1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H

InChI Key

UVXCVVGKTSHIPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NS2)Cl

Origin of Product

United States

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